molecular formula C17H19NO B494672 {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine CAS No. 880805-49-2

{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine

Cat. No.: B494672
CAS No.: 880805-49-2
M. Wt: 253.34g/mol
InChI Key: RVGQBIPYLDFPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-[(2-phenylmethoxyphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-12-18-13-16-10-6-7-11-17(16)19-14-15-8-4-3-5-9-15/h2-11,18H,1,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGQBIPYLDFPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.

    Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through a nucleophilic aromatic substitution reaction.

    Introduction of the Prop-2-en-1-ylamine Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structure and Reactivity

The unique structure of {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine allows it to participate in several key organic reactions, including:

  • Nucleophilic substitutions involving the amine group.
  • Alkene reactions , such as addition and polymerization.

These reactivities are crucial for its potential applications in drug development and synthesis of novel compounds.

Pharmaceutical Development

This compound has shown promise in the development of pharmaceutical agents due to its structural features that enhance biological activity:

  • Antibacterial Agents : The compound can be synthesized into derivatives that exhibit significant antibacterial properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus through modifications involving triazole-linked analogues.
  • Receptor Binding Studies : Interaction studies have indicated that this compound can bind effectively to various biological targets, such as receptors involved in neurotransmission and inflammation, which is essential for optimizing therapeutic efficacy.

Material Science

The compound's chemical structure allows it to be utilized in the synthesis of advanced materials:

  • Polymer Synthesis : The alkenyl amine component can undergo polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and composites.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

  • Synthesis of Complex Molecules : Its ability to undergo nucleophilic substitution reactions makes it a versatile building block for synthesizing complex organic molecules, including natural product analogues and pharmacologically active compounds .

Case Study 1: Antibacterial Activity

A recent study demonstrated the synthesis of a series of pyrazoline derivatives from This compound , which exhibited varying degrees of antibacterial activity. The results showed that specific substitutions on the phenyl ring significantly enhanced the inhibitory effects against bacterial strains, highlighting the compound's potential in developing new antibiotics.

Case Study 2: Polymer Applications

Research has indicated that derivatives of this compound can be used to synthesize functional polymers with enhanced mechanical properties. The incorporation of the benzyloxy group improves solubility and processability, making these materials suitable for high-performance applications in coatings and biomedical devices .

Mechanism of Action

The mechanism of action of {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The compound is compared to analogs with modifications in the phenyl substituent or amine group (Table 1).

Table 1: Structural and Physical Properties of Key Analogs
Compound Name CAS Number Molecular Formula Amine Substituent Phenyl Substituent Physical State Reference
This compound 1049678-32-1 C₁₇H₁₉NO Allyl (prop-2-en-1-yl) 2-Benzyloxy Not specified
N-Benzyl-3-(4-methoxyphenyl)prop-2-yn-1-amine - C₁₇H₁₇NO Propargyl (prop-2-yn-1-yl) 4-Methoxy Light orange solid
Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine 108971-51-3 C₁₇H₂₁NO Isopropyl (propan-2-yl) 2-Methoxy Liquid
N-(2-Methoxybenzyl)propan-1-amine BD276556 C₁₁H₁₇NO n-Propyl (propan-1-yl) 2-Methoxy Not specified
{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine 940202-96-0 C₁₇H₂₁NO Isopropyl (propan-2-yl) 2-Benzyloxy Not specified

Physicochemical Properties

  • State : Allyl and propargyl derivatives (e.g., target compound, ) are often solids, while isopropyl/n-propyl analogs (e.g., ) may be liquids due to reduced symmetry .

Research Findings and Trends

Yield Efficiency :

  • Allyl/propargyl derivatives exhibit moderate yields (43–88%) due to steric hindrance or side reactions .
  • Saturated amines (e.g., isopropyl) may achieve higher yields in simpler alkylation reactions .

Biological Relevance :

  • Benzyloxy and methoxy groups are common in CNS-targeting drugs; allylamines are precursors to antifungal agents (e.g., terbinafine analogs) .

Catalytic Dependence :

  • Palladium/copper systems are critical for alkyne/allyl functionalization but add cost and complexity .

Biological Activity

Introduction

The compound {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine represents a class of organic molecules with significant potential for various biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings. The compound's structure, characterized by a benzyloxy group and an alkenyl amine, suggests diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of This compound is C₁₆H₁₉NO. The compound features:

  • Benzyloxy Group : Enhances lipophilicity and biological activity.
  • Alkenyl Amine Chain : Provides reactivity in various chemical pathways.

Structural Characteristics

FeatureDescription
Molecular FormulaC₁₆H₁₉NO
Functional GroupsBenzyloxy, Alkenyl Amine
SolubilityLikely increased due to the benzyloxy group

Biological Activities

The biological activity of This compound can be attributed to its structural components. Compounds with similar structures have exhibited a range of activities:

  • Monoamine Oxidase Inhibition : Related compounds have shown potential as selective inhibitors of monoamine oxidase (MAO), which is crucial in neurodegenerative diseases. For instance, benzyloxy derivatives have been reported to inhibit MAO-B irreversibly, which may prevent neurotoxicity associated with Parkinson's disease .
  • Antioxidant Activity : The presence of the benzyloxy group contributes to the antioxidant properties observed in structurally related compounds, potentially mitigating oxidative stress in cells .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting their potential use in therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-AminoethylphenolAmino group attached to phenolNeuroprotective effects
4-BenzyloxyanilineBenzyloxy group with an amino groupStrong antioxidant activity
N-benzyl-N-(prop-2-enyl)amineSimilar alkenyl amine structureEffective against certain pathogens
3-(Benzyloxy)anilineBenzyloxy substitution on anilineKnown for anti-inflammatory properties

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds, emphasizing their pharmacological profiles:

  • Synthesis and Evaluation : A series of benzyloxy-substituted indolyl methylamines were synthesized to evaluate their MAO inhibition potential. One compound demonstrated significant potency as a MAO-B inhibitor, highlighting the importance of the benzyloxy group in enhancing selectivity .
  • In Vitro Studies : In vitro assays indicated that compounds with similar structures exhibited time-dependent inhibition of MAO-A and MAO-B, suggesting a promising avenue for developing neuroprotective agents .
  • Antimicrobial Activity : Research has shown that certain derivatives possess antimicrobial properties, making them candidates for further exploration in drug development .

Summary of Key Findings

Study FocusResults
MAO InhibitionSignificant potency observed
Antioxidant ActivityEnhanced due to benzyloxy substitution
Antimicrobial EvaluationPositive results against pathogens

Q & A

Q. What are the key steps in synthesizing {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine via Pd-catalyzed methods?

  • Methodological Answer : The synthesis typically involves allyl amine functionalization and Pd-catalyzed cross-coupling. A multistep procedure includes: (i) Cleavage of sulfinamide intermediates (e.g., 2 N HCl in Et₂O/MeOH) to generate free amines. (ii) Purification via solvent extraction (CH₂Cl₂) and neutralization (1 M KOH). (iii) Direct use of crude amine in subsequent coupling steps without further purification to avoid decomposition .
  • Critical parameters: Reaction time (30 min for cleavage), solvent choice (CH₂Cl₂ for solubility), and inert atmosphere (N₂ purge) to prevent oxidation .

Q. How can researchers characterize this compound spectroscopically?

  • Methodological Answer :
  • ¹H/¹³C NMR : Compare peaks with literature values for benzyloxy and allyl amine moieties (e.g., δ ~4.5 ppm for –OCH₂–, δ ~5.2–5.8 ppm for allyl protons) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) using high-resolution MS. For example, analogous compounds like 1-(benzo[b]thiophen-2-yl)-N-benzylprop-2-en-1-amine show accurate mass matches within ±0.005 Da .
  • FT-IR : Validate functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=C stretch at ~1640 cm⁻¹) .

Q. What purification strategies are effective for isolating intermediates in the synthesis of this compound?

  • Methodological Answer :
  • Use MgSO₄ for drying organic layers post-extraction to remove trace water .
  • Employ column chromatography with silica gel (hexane/EtOAc gradient) for intermediates prone to decomposition.
  • For amine salts, avoid prolonged exposure to acidic conditions to prevent degradation; neutralize rapidly with KOH .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer :
  • Cross-validate with multiple techniques (e.g., 2D NMR like COSY or HSQC to confirm proton-carbon correlations) .
  • Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) to identify misassignments .
  • Replicate synthetic steps to rule out side products or impurities; adjust reaction stoichiometry if intermediates are unstable .

Q. What strategies optimize enantioselective synthesis of chiral derivatives of this compound?

  • Methodological Answer :
  • Use chiral auxiliaries (e.g., tert-butylsulfinamide) during amine protection to induce asymmetry .
  • Employ asymmetric catalysis (e.g., Pd with chiral ligands like BINAP) during allylic amination steps .
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, referencing analogous compounds (e.g., β-methylphenethylamine derivatives) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Utilize databases like REAXYS and PISTACHIO to model reaction pathways and transition states .
  • Apply molecular docking to assess interactions with biological targets (e.g., enzymes in cardiovascular studies) .
  • Validate predictions with small-scale exploratory reactions (e.g., testing allyl group reactivity in nucleophilic substitutions) .

Q. What experimental designs assess environmental stability and degradation pathways?

  • Methodological Answer :
  • Conduct accelerated degradation studies under varying pH, UV light, and temperature. For example, monitor hydrolysis of the benzyloxy group via LC-MS .
  • Use isotopic labeling (e.g., ¹³C or ²H) to trace metabolic pathways in biodegradation assays .
  • Apply QSAR models to predict ecotoxicity based on structural analogs (e.g., phenylalkylamine derivatives) .

Q. How can theoretical frameworks guide research on the compound’s biological activity?

  • Methodological Answer :
  • Link to receptor theory (e.g., adrenergic receptor agonism) to hypothesize pressor activity mechanisms .
  • Design in vitro assays (e.g., cAMP modulation in vascular smooth muscle cells) based on structural similarities to sympathomimetic agents like amphetamine .
  • Use systems biology approaches to map interactions with metabolic pathways, leveraging databases like BKMS_METABOLIC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.